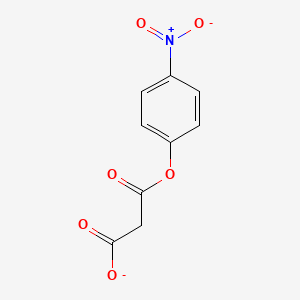

3-(4-Nitrophenoxy)-3-oxopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

35756-55-9 |

|---|---|

Molecular Formula |

C9H6NO6- |

Molecular Weight |

224.15 g/mol |

IUPAC Name |

3-(4-nitrophenoxy)-3-oxopropanoate |

InChI |

InChI=1S/C9H7NO6/c11-8(12)5-9(13)16-7-3-1-6(2-4-7)10(14)15/h1-4H,5H2,(H,11,12)/p-1 |

InChI Key |

ROEDZLANUGSHES-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Nitroaryl 3 Oxopropanoates

Classical Esterification and Condensation Strategies

Traditional methods for the formation of β-keto esters are well-documented and provide reliable pathways to nitroaryl 3-oxopropanoates.

The direct esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis. In the context of 3-(4-Nitrophenoxy)-3-oxopropanoate, this would involve the reaction of malonic acid or a mono-ester derivative with 4-nitrophenol (B140041). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to activate the carboxylic acid towards nucleophilic attack by the phenolic hydroxyl group. The removal of water, often by azeotropic distillation, is crucial to drive the equilibrium towards the product side.

A related and often more effective approach involves the use of an activated carboxylic acid derivative, such as an acyl chloride or anhydride. For instance, malonyl chloride or a mono-ester mono-acyl chloride of malonic acid can react readily with 4-nitrophenol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to afford the desired product. This method avoids the harsh acidic conditions and the need for water removal associated with direct esterification. Research has shown the successful acylation of 4-nitrophenol with various 4-substituted benzoyl chlorides to produce 4-nitrophenyl benzoate (B1203000) esters in high yields (75-96%). researchgate.net

A common strategy for synthesizing β-keto esters involves the condensation of carboxylic acids with Meldrum's acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The resulting intermediate can then be refluxed with an alcohol, in this case, 4-nitrophenol, to yield the target β-keto ester. mdpi.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-Methylphenylacetic acid, Meldrum's acid | DCC, DMAP | Dichloromethane | 0 °C to rt | 75% |

| Phenylacetic acid derivatives, Meldrum's acid | DCC, DMAP | Dichloromethane | 0 °C to rt | 65-96% |

Table 1: Synthesis of β-Keto Esters via Meldrum's Acid Intermediate. mdpi.com

Knoevenagel Condensation: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.org While not a direct route to 3-(4-Nitrophenoxy)-3-oxopropanoate itself, it is a key method for creating α,β-unsaturated systems that can be precursors. For instance, a Knoevenagel-Doebner reaction of an appropriate aldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine (B6355638) can yield an α,β-unsaturated carboxylic acid after decarboxylation. mdpi.com This could then potentially be esterified with 4-nitrophenol.

Claisen Condensation: The Claisen condensation is a powerful tool for the formation of β-keto esters. pku.edu.cnresearchgate.net This reaction involves the base-promoted condensation of two ester molecules. pku.edu.cnresearchgate.net A "crossed" Claisen condensation, where two different esters are used, can be employed for the synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate. pku.edu.cnresearchgate.net For a successful crossed Claisen condensation, one of the esters should not have α-hydrogens to prevent self-condensation. pku.edu.cnresearchgate.net For example, the enolate of an acetate (B1210297) ester could be reacted with a 4-nitrophenyl carbonate.

A more direct approach is the decarboxylative Claisen condensation. organic-chemistry.org This method utilizes substituted malonic acid half oxyesters (SMAHOs) which, upon treatment with a Grignard reagent like i-PrMgCl, form a magnesium enolate. organic-chemistry.org This enolate can then react with an acyl donor, such as an acyl chloride, to furnish a functionalized β-keto ester. organic-chemistry.org By choosing an appropriate SMAHO and acylating agent, this method could be adapted for the synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate.

| Ester 1 | Ester 2 | Base | Product |

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethyl acetoacetate (B1235776) |

| Diethyl carbonate | Acetone | Sodium hydride | Ethyl acetoacetate |

Table 2: Examples of Claisen Condensation for β-Keto Ester Synthesis.

Advanced Synthetic Routes and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex molecules, including nitroaryl 3-oxopropanoates.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. One such application is in acylation reactions. For the synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate, a palladium-catalyzed acylation could potentially be employed. For instance, a palladium catalyst could facilitate the coupling of an organometallic reagent derived from a malonic ester with a 4-nitrophenyl-based electrophile.

Palladium-catalyzed carbonylative coupling reactions are also relevant. For example, the synthesis of phthalans and isochromans has been achieved through palladium-promoted cyclocarbonylative Sonogashira reactions. google.com While not a direct synthesis of the target molecule, these methods showcase the power of palladium catalysis in constructing complex carbonyl-containing compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The synthesis of β-keto esters can be achieved through MCRs. For example, a one-pot, three-component synthesis of novel pyrimidine (B1678525) derivatives involves the reaction of an aminobenzothiazole, an aldehyde, and ethyl acetoacetate in the presence of a palladium catalyst. dtic.mil While this specific example leads to a heterocyclic system, the underlying principle of combining multiple components to rapidly build molecular complexity could be applied to the design of an MCR for 3-(4-Nitrophenoxy)-3-oxopropanoate.

Reactivity and Mechanistic Studies of Nitroaryl 3 Oxopropanoates

Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical modification, most notably reduction.

Reductions to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental reaction in organic chemistry, often employed to synthesize aromatic amines. In the context of 3-(4-nitrophenoxy)-3-oxopropanoate, this reduction would yield 3-(4-aminophenoxy)-3-oxopropanoate, a compound with a nucleophilic amino group that can be used for further functionalization.

The catalytic reduction of the nitro group in aromatic compounds is a well-established and efficient method. Typically, this involves the use of a metal catalyst and a hydrogen source. While specific studies on 3-(4-nitrophenoxy)-3-oxopropanoate are not prevalent, extensive research on the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) provides a strong model for this transformation. The reaction is generally carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a catalyst. nih.gov

Various metal nanoparticles have proven to be highly effective catalysts for this reduction, demonstrating high efficiency and recyclability. For instance, palladium nanoparticles (PdNPs), particularly when supported on materials like cerium oxide (CeO₂) nanorods, exhibit remarkable catalytic activity. nih.gov The proposed mechanism involves the adsorption of both the nitro compound and the borohydride ions onto the surface of the metal nanoparticles. This facilitates the transfer of hydrogen, leading to the reduction of the nitro group. nih.gov The progress of the reaction can be easily monitored by UV-Vis spectroscopy, as the characteristic absorption peak of the 4-nitrophenolate (B89219) ion (formed in the basic medium of NaBH₄) diminishes with the formation of 4-aminophenol. nih.govmdpi.com

Table 1: Catalytic Systems for the Reduction of 4-Nitrophenol (as a model for the nitro group in 3-(4-Nitrophenoxy)-3-oxopropanoate)

| Catalyst | Reducing Agent | Reaction Time | Conversion (%) | Reference |

| Palladium Nanoparticles (PdNPs) on CeO₂ nanorods | NaBH₄ | < 10 min | ~100 | nih.gov |

| Palladium Nanoparticles from Actinodaphne madraspatana | NaBH₄ | 12 min | ~100 | nih.gov |

| Fe₃O₄-Au Magnetic Nanocomposites | NaBH₄ | < 20 min | ~100 | mdpi.com |

| Ag NPs-PDA@Fe₃O₄ | NaBH₄ | - | High | mdpi.com |

This table presents data for the reduction of 4-nitrophenol, a closely related transformation.

Reactions Involving the Ester Moiety

The ester group in 3-(4-nitrophenoxy)-3-oxopropanoate is a key reactive site, susceptible to cleavage and substitution reactions. The p-nitrophenoxy group is an excellent leaving group, which enhances the reactivity of the ester carbonyl towards nucleophiles.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, can be catalyzed by acid or base. For p-nitrophenyl esters, alkaline hydrolysis is particularly well-studied due to the ease of monitoring the reaction by observing the release of the yellow p-nitrophenolate anion. scholaris.ca The hydrolysis of 3-(4-nitrophenoxy)-3-oxopropanoate under basic conditions would yield malonic acid and p-nitrophenol.

The rate of hydrolysis is significantly influenced by the reaction medium. For instance, the rate of alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically in DMSO-water mixtures compared to pure water. scholaris.ca This is attributed to the destabilization of the ground state of the reactants and stabilization of the transition state in the dipolar aprotic solvent.

Transesterification is another important reaction of esters, where the alkoxy or aryloxy group is exchanged with that of another alcohol. This process is typically catalyzed by an acid or a base. For 3-(4-nitrophenoxy)-3-oxopropanoate, reaction with an alcohol (R'-OH) would lead to the formation of a new ester, 3-(alkoxy)-3-oxopropanoate, and p-nitrophenol. The use of a catalyst like potassium phosphate (B84403) (K₂HPO₄) can facilitate this transformation under mild conditions. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the transesterification of various esters. organic-chemistry.org

Table 2: Kinetic Data for the Alkaline Hydrolysis of p-Nitrophenyl Acetate (as a model for the ester moiety)

| Solvent (mol % DMSO in H₂O) | Second-order rate constant (kₙ, M⁻¹s⁻¹) | Reference |

| 0 | 11.6 | scholaris.ca |

| 20 | 118 | scholaris.ca |

| 40 | 661 | scholaris.ca |

| 60 | 3,980 | scholaris.ca |

| 80 | 32,800 | scholaris.ca |

This table presents data for the hydrolysis of p-nitrophenyl acetate, a compound with a similar ester linkage.

Nucleophilic Additions and Substitutions

The carbonyl carbon of the ester in 3-(4-nitrophenoxy)-3-oxopropanoate is electrophilic and can be attacked by a variety of nucleophiles. This reaction proceeds through a nucleophilic acyl substitution mechanism. The general pathway involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group, in this case, the p-nitrophenoxide anion. libretexts.org

A common example is the reaction with amines to form amides. The reaction of 3-(4-nitrophenoxy)-3-oxopropanoate with a primary or secondary amine would yield the corresponding N-substituted 3-amino-3-oxopropanamide. The use of amines as nucleophiles can sometimes be complicated by their basicity, which can lead to side reactions. However, direct N-alkylation of primary amines with alkyl halides is a known transformation, and the principles can be extended to the acylation of amines by activated esters. researchgate.net

Reactivity at the Alpha-Carbon and Keto Group

The methylene (B1212753) group situated between the two carbonyl groups (the α-carbon) in 3-(4-nitrophenoxy)-3-oxopropanoate is highly acidic. This acidity allows for the facile formation of a resonance-stabilized enolate ion, which is a potent nucleophile. This reactivity is central to the use of β-keto-esters in carbon-carbon bond-forming reactions.

Condensation Reactions for Carbon-Carbon Bond Formation

The enolate derived from 3-(4-nitrophenoxy)-3-oxopropanoate can participate in various condensation reactions. Two of the most significant are the Claisen condensation and the Knoevenagel condensation.

The Claisen condensation involves the reaction of two ester molecules, where one acts as the enolate donor and the other as the electrophilic acceptor, to form a β-keto ester. libretexts.orgorganic-chemistry.org While a self-condensation of 3-(4-nitrophenoxy)-3-oxopropanoate is possible, a more synthetically useful application is the "crossed" Claisen condensation. In this variation, the enolate of 3-(4-nitrophenoxy)-3-oxopropanoate can react with a different ester that cannot form an enolate itself (e.g., an aromatic ester like benzoate (B1203000) or a carbonate). This reaction requires a strong base, such as sodium ethoxide or sodium hydride, to generate the enolate. organic-chemistry.org The driving force for the reaction is the formation of the highly stable enolate of the resulting β-dicarbonyl product. libretexts.org

The Knoevenagel condensation is the reaction of a compound with an active methylene group, such as 3-(4-nitrophenoxy)-3-oxopropanoate, with an aldehyde or a ketone. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For example, the reaction of 3-(4-nitrophenoxy)-3-oxopropanoate with an aldehyde (R-CHO) would lead to the formation of a substituted α,β-unsaturated ester. A variation of this reaction, the Doebner modification, utilizes pyridine (B92270) as a catalyst and solvent, and often results in decarboxylation if one of the activating groups is a carboxylic acid. organic-chemistry.org

Halogenation and Other Alpha-Substitutions

The carbon atom situated between the two carbonyl groups in 3-(4-nitrophenoxy)-3-oxopropanoate, known as the α-carbon, exhibits notable acidity. This acidity facilitates a variety of substitution reactions at this position.

Alpha-substitution reactions occur at the carbon atom adjacent to a carbonyl group. msu.edulibretexts.org These reactions typically proceed through the formation of an enol or enolate ion intermediate. msu.edulibretexts.orgyoutube.com The presence of two flanking carbonyl groups in 3-oxopropanoates significantly increases the acidity of the α-hydrogens, making the formation of the corresponding enolate more favorable. msu.edu

Halogenation is a common α-substitution reaction. Under acidic conditions, aldehydes and ketones can be halogenated with chlorine, bromine, or iodine. msu.edu For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon. msu.edu In the context of 3-(4-nitrophenoxy)-3-oxopropanoate, the α-carbon is highly activated, making it susceptible to electrophilic halogenation. While specific studies on the halogenation of 3-(4-nitrophenoxy)-3-oxopropanoate are not prevalent in the provided results, the general principles of α-halogenation of dicarbonyl compounds are well-established. For instance, α-halogenated ketones and aldehydes can be readily converted to their corresponding α,β-unsaturated counterparts through elimination reactions. msu.edu

Beyond halogenation, the nucleophilic character of the enolate derived from 3-(4-nitrophenoxy)-3-oxopropanoate allows for the introduction of other substituents at the α-position through reactions with various electrophiles. msu.edulibretexts.org This reactivity is fundamental to its utility in the synthesis of more complex molecules.

Heterocyclic Synthesis via Nitroaryl 3-Oxopropanoates

Nitroaryl 3-oxopropanoates, including 3-(4-nitrophenoxy)-3-oxopropanoate, are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The ester linkage to the nitroaryl group makes it an excellent leaving group, facilitating cyclization reactions.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their structural similarities to approved drugs with anxiolytic and sedative properties. organic-chemistry.org The synthesis of these scaffolds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole derivative. organic-chemistry.orgnih.gov

While direct use of 3-(4-nitrophenoxy)-3-oxopropanoate was not explicitly detailed in the search results, related β-keto esters are key reactants. For example, the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles yields pyrazolo[1,5-a]pyrimidines with high regioselectivity. organic-chemistry.org In a typical synthetic route, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of a base to form a dihydroxy-heterocycle, which is then chlorinated to provide a dichloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov This intermediate can undergo further nucleophilic substitution to generate a library of derivatives. nih.govmdpi.com The general strategy involves a cyclocondensation reaction between the amino group of the pyrazole (B372694) and the dicarbonyl functionality. nih.gov

| Reactant 1 | Reactant 2 | Product | Ref. |

| β,γ-Unsaturated γ-alkoxy-α-keto esters | N-Unsubstituted 5-aminopyrazoles | 7-Ester substituted pyrazolo[1,5-a]pyrimidines | organic-chemistry.org |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| Amino pyrazoles | Enaminones or chalcones | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

Coumarins are a widespread class of naturally occurring compounds with diverse biological activities. researchgate.net Their synthesis often involves the condensation of phenols with β-keto esters, a reaction known as the Pechmann condensation. Other methods include the Perkin condensation, Knoevenagel condensation, and various multicomponent reactions. nih.govnih.gov

The synthesis of coumarin-3-carboxylic esters can be achieved through a multicomponent reaction involving salicylaldehydes and diethyl malonate, often catalyzed by an acid or a base. nih.gov For instance, refluxing salicylaldehyde (B1680747) derivatives with diethyl malonate and piperidine in ethanol (B145695) yields ethyl coumarin-3-carboxylates. nih.gov While the direct application of 3-(4-nitrophenoxy)-3-oxopropanoate is not explicitly mentioned, its structural similarity to diethyl malonate suggests its potential as a reactant in similar condensation reactions to form the coumarin (B35378) scaffold.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| Salicylaldehydes | Phenylacetic acids | Acetic anhydride, triethylamine, 120 °C | 3-Arylcoumarins | nih.gov |

| Salicylaldehyde derivatives | Diethyl malonate, piperidine | Reflux in EtOH | Ethyl coumarin-3-carboxylates | nih.gov |

| 2-Hydroxybenzaldehydes | Malononitrile | Iodine, DMF | 3-Cyanocoumarins | nih.gov |

Thiazole (B1198619) and selenazole rings are important five-membered heterocycles found in many biologically active compounds. The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. nih.govresearchgate.net

The synthesis of 2,4-disubstituted thiazoles can be achieved by reacting substituted hydrazine-carbothioamides with chloroacetone. nih.gov Similarly, other thiazole derivatives have been synthesized from starting materials like cephalexin, which is converted to a thioamide intermediate before cyclization with an α-haloketone. researchgate.net

The synthesis of selenazoles often follows a similar strategy. For example, 2,4-substituted 1,3-selenazoles can be synthesized by reacting derivatives of 2-(carbamoselenoyl)acetic acid with α-bromoketones. nih.gov Another approach involves the reaction of selenobenzamide with 1,3-dichloroacetone. nih.gov Transition-metal-free methods have also been developed for the synthesis of 3,4-bis(butylselanyl)selenophenes through the electrophilic cyclization of 1,3-diynes. mdpi.com

The reactivity of 3-(4-nitrophenoxy)-3-oxopropanoate makes it a suitable precursor for various other nitrogen-containing heterocycles, including pyrimidines. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a C-N-C fragment, such as urea (B33335) or thiourea (B124793).

A series of 3,4,5-trimethoxyphenyl thiazole pyrimidines were synthesized starting from 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which was reacted with thiourea to form a thiazole intermediate. This intermediate was then reacted with secondary amines to yield the final pyrimidine (B1678525) derivatives. mdpi.com Other nitrogen-containing heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles have also been synthesized from related precursors. nih.govnih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving nitroaryl 3-oxopropanoates is crucial for optimizing reaction conditions and predicting product outcomes. The reactions typically proceed through the formation of key intermediates like enolates or by leveraging the leaving group ability of the nitrophenoxy group.

In α-substitution reactions, the mechanism can be either base-catalyzed or acid-catalyzed. youtube.com The base-catalyzed mechanism involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks an electrophile. youtube.com The acid-catalyzed mechanism proceeds through the formation of an enol intermediate, which is also nucleophilic. youtube.com

For heterocyclic syntheses, the mechanism often involves a series of condensation and cyclization steps. For example, in the formation of pyrazolo[1,5-a]pyrimidines, the reaction between a β,γ-unsaturated γ-alkoxy-α-keto ester and a 5-aminopyrazole proceeds through an intermediate enaminone, which can be isolated under mild conditions. organic-chemistry.org

In some ring transformation reactions leading to nitroaromatic compounds, a plausible mechanism involves the initial attack of an enolate on the substrate, followed by a series of ring-opening and ring-closing steps. mdpi.com For instance, the reaction of dinitropyridone with an active methylene compound is proposed to proceed through a bicyclic intermediate, which then eliminates a stable anionic nitroacetamide to form the final nitrophenol product. mdpi.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), have also been employed to investigate the molecular mechanisms of reactions involving related nitro compounds, revealing complex pathways with multiple possible zwitterionic intermediates. nih.gov

Spectroscopic and Structural Characterization of Nitroaryl 3 Oxopropanoates and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. For 3-(4-nitrophenoxy)-3-oxopropanoate, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the p-nitrophenyl group would typically appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitro group and the ester linkage. The methylene (B1212753) protons (-CH₂-) of the propanedioate backbone would likely appear as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester and the keto group would be expected in the highly deshielded region of the spectrum (around δ 160-170 ppm). The aromatic carbons would also show characteristic shifts, with the carbon bearing the nitro group being significantly deshielded.

A comprehensive analysis of chemical shifts, integration values, and coupling patterns in both ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of the structure of 3-(4-nitrophenoxy)-3-oxopropanoate.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | ~8.3 | Doublet |

| Aromatic (ortho to O-ester) | ~7.4 | Doublet |

| Methylene (-CH₂-) | ~3.5-4.0 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Carbonyl (Ester) | ~165 |

| Carbonyl (Keto) | ~167 |

| Aromatic (C-NO₂) | ~145 |

| Aromatic (C-O) | ~155 |

| Aromatic (CH) | ~122-125 |

| Methylene (-CH₂-) | ~45 |

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(4-nitrophenoxy)-3-oxopropanoate is expected to show characteristic absorption bands. Strong absorptions corresponding to the carbonyl (C=O) stretching of the ester and the keto group would be prominent, typically in the region of 1730-1760 cm⁻¹ and 1700-1720 cm⁻¹ respectively. Furthermore, characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the ester linkage would also be present.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (Ester) | 1730-1760 |

| C=O (Keto) | 1700-1720 |

| NO₂ (Asymmetric stretch) | ~1520 |

| NO₂ (Symmetric stretch) | ~1350 |

| C-O (Ester) | 1200-1300 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-(4-nitrophenoxy)-3-oxopropanoate, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the p-nitrophenoxy radical and the acylium ion of the malonate portion.

Theoretical and Computational Chemistry Studies on Nitroaryl 3 Oxopropanoates

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-(4-Nitrophenoxy)-3-oxopropanoate, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can elucidate the distribution of electrons and the energies of molecular orbitals. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The electrostatic potential (ESP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For 3-(4-Nitrophenoxy)-3-oxopropanoate, the nitro group (-NO₂) is strongly electron-withdrawing, leading to a significant positive potential on the aromatic ring and the carbonyl carbon of the ester group. This makes these sites susceptible to nucleophilic attack. Conversely, the oxygen atoms of the ester and nitro groups exhibit negative potential, indicating their nucleophilic character.

Table 1: Calculated Electronic Properties of 3-(4-Nitrophenoxy)-3-oxopropanoate (Illustrative Data)

| Parameter | Value |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.4 |

| Dipole Moment (Debye) | 4.2 |

| Ionization Potential (eV) | 8.1 |

| Electron Affinity (eV) | 1.9 |

Note: This data is illustrative and represents typical values for similar aromatic nitro compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is extensively used to model reaction pathways and characterize the transition states of chemical reactions involving nitroaryl esters. A common reaction for these compounds is hydrolysis, which can be catalyzed by acids or bases. researchgate.netsemanticscholar.orgacs.orgacs.orgarkat-usa.org

By employing methods like Car-Parrinello molecular dynamics or QM/MM (Quantum Mechanics/Molecular Mechanics), researchers can simulate the entire reaction coordinate. researchgate.netacs.org This allows for the identification of intermediate structures and the calculation of the activation energies associated with each step. For the hydrolysis of 3-(4-Nitrophenoxy)-3-oxopropanoate, a key step is the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester. scholaris.cacdnsciencepub.comacs.org This leads to the formation of a tetrahedral intermediate. semanticscholar.orgarkat-usa.org The subsequent collapse of this intermediate results in the cleavage of the ester bond and the release of 4-nitrophenol (B140041).

The transition state for this process can be precisely located on the potential energy surface. Its geometry and energy determine the reaction rate. Computational models can reveal how substituents on the aromatic ring influence the stability of the transition state and, consequently, the reaction kinetics. The electron-withdrawing nitro group in 3-(4-Nitrophenoxy)-3-oxopropanoate is expected to stabilize the negatively charged transition state formed during alkaline hydrolysis, thereby accelerating the reaction. semanticscholar.orgresearchgate.net

Table 2: Calculated Activation Energies for the Hydrolysis of 3-(4-Nitrophenoxy)-3-oxopropanoate (Illustrative Data)

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic Attack | None (Neutral Water) | 25.8 |

| Nucleophilic Attack | OH⁻ (Base-catalyzed) | 14.5 |

| Tetrahedral Intermediate Collapse | None (Neutral Water) | 10.2 |

| Tetrahedral Intermediate Collapse | OH⁻ (Base-catalyzed) | 5.1 |

Note: This data is illustrative and based on general findings for p-nitrophenyl ester hydrolysis.

Prediction of Molecular Reactivity and Stability

Computational methods provide a suite of reactivity descriptors that can predict the chemical behavior of molecules like 3-(4-Nitrophenoxy)-3-oxopropanoate. These descriptors are derived from the electronic structure calculations.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), offer a general overview of a molecule's reactivity. researchgate.net Hardness is a measure of resistance to change in electron distribution, with softer molecules being more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. Due to the presence of the nitro group, 3-(4-Nitrophenoxy)-3-oxopropanoate is expected to have a high electrophilicity index.

Local reactivity can be analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For 3-(4-Nitrophenoxy)-3-oxopropanoate, the Fukui functions would likely confirm that the carbonyl carbon is the primary site for nucleophilic attack, while the oxygen atoms are prone to electrophilic attack.

The stability of the molecule can also be assessed through computational analysis of its decomposition pathways. For nitroaromatic compounds, thermal decomposition is a significant consideration. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. acs.orgrsc.orgnih.govnih.govmdpi.com For 3-(4-Nitrophenoxy)-3-oxopropanoate, MD simulations can provide insights into its solvation, aggregation behavior, and interactions with other molecules.

In an aqueous solution, MD simulations can model the arrangement of water molecules around the solute, revealing the nature and extent of hydrogen bonding. researchgate.net The polar ester and nitro groups of 3-(4-Nitrophenoxy)-3-oxopropanoate would be expected to form hydrogen bonds with water molecules, influencing its solubility and reactivity.

MD simulations can also be used to study the aggregation of aromatic molecules. nih.gov The phenyl rings of 3-(4-Nitrophenoxy)-3-oxopropanoate can engage in π-π stacking interactions, which could lead to the formation of molecular clusters in certain solvents. These simulations can elucidate the preferred orientation and energetics of these aggregates.

Furthermore, if this molecule were to interact with a biological target, such as an enzyme, MD simulations could model the binding process, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and estimate the binding free energy.

Table 3: Intermolecular Interaction Energies for 3-(4-Nitrophenoxy)-3-oxopropanoate in Water (Illustrative Data from MD Simulations)

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -8.5 |

| Electrostatic | -12.3 |

| Hydrogen Bonding (with water) | -5.7 |

| Total Solvation Energy | -26.5 |

Note: This data is illustrative and represents typical values for the solvation of polar aromatic molecules.

Applications of Nitroaryl 3 Oxopropanoates As Key Synthetic Intermediates

Building Blocks for Complex Organic Molecules

The structure of 3-(4-nitrophenoxy)-3-oxopropanoate makes it an excellent candidate as a building block for the synthesis of more complex molecular architectures. The p-nitrophenyl ester is a well-established activating group, facilitating nucleophilic acyl substitution reactions. This allows for the ready introduction of the 3-oxopropanoyl moiety into other molecules.

Furthermore, the β-keto ester functionality provides multiple reactive sites. The active methylene (B1212753) group, flanked by two carbonyl groups, can be readily deprotonated to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The ketone and ester carbonyls themselves are also susceptible to nucleophilic attack. This dual reactivity allows for the construction of a wide array of organic structures, including various heterocyclic systems which are scaffolds for many biologically active compounds.

For instance, β-keto esters are widely used in the synthesis of heterocycles like pyrazoles, pyrimidines, and pyridones through condensation reactions with dinucleophiles such as hydrazines, ureas, and amidines. While direct examples using 3-(4-nitrophenoxy)-3-oxopropanoate are not prevalent in the literature, the analogous reactivity of other β-keto esters strongly supports its potential in this area.

A general and efficient method for the synthesis of p-nitrophenyl esters involves the reaction of a carboxylic acid with p-nitrophenyl chloroformate. nih.gov This methodology could presumably be applied to the synthesis of 3-(4-nitrophenoxy)-3-oxopropanoate from the corresponding carboxylic acid, making it an accessible building block for synthetic chemists.

Precursors in Medicinal Chemistry and Agrochemical Development

Nitroaromatic compounds are a well-established class of precursors in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The nitro group can be readily reduced to an amino group, which can then be further functionalized, or it can act as a pharmacophore itself in certain drug classes. nih.gov The presence of the nitroaryl group in 3-(4-nitrophenoxy)-3-oxopropanoate suggests its potential as a precursor for new bioactive molecules.

The 3-oxopropanoate (B1240783) moiety is also a common structural motif in biologically active compounds. The ability to couple this unit with other molecules via the activated p-nitrophenyl ester, and to further elaborate the structure through reactions at the β-keto ester functionality, provides a powerful strategy for generating libraries of potential drug candidates or agrochemicals. nih.gov

For example, nitro-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govmdpi.com The synthesis of novel derivatives using 3-(4-nitrophenoxy)-3-oxopropanoate as a starting material could lead to the discovery of new therapeutic agents.

In the field of agrochemicals, nitroaromatic compounds have been used in the synthesis of various pesticides, including herbicides, insecticides, and fungicides. nih.gov The structural components of 3-(4-nitrophenoxy)-3-oxopropanoate could be incorporated into new pesticide designs, potentially leading to compounds with improved efficacy or novel modes of action.

Role in the Design and Synthesis of Functional Materials

The reactivity of p-nitrophenyl esters makes them useful in the synthesis of functional materials, such as polymers and fluorescent labels. The activated ester can readily react with nucleophiles, such as amines or alcohols on monomer surfaces or polymer backbones, to form stable amide or ester linkages. This makes 3-(4-nitrophenoxy)-3-oxopropanoate a potential monomer or surface modification agent for the development of new materials.

The nitro group itself can impart specific properties to a material. For instance, nitroaromatic compounds can act as electron acceptors and have been used in the development of materials with interesting optical or electronic properties. Furthermore, the nitro group can be used as a handle for further functionalization of the material.

Derivatives of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a related nitroaromatic compound, are widely used as fluorescent labels for biomolecules. mdpi.com The chromophoric nature of the p-nitrophenyl group suggests that derivatives of 3-(4-nitrophenoxy)-3-oxopropanoate could also have applications in the development of new dyes or sensors.

Emerging Applications in Catalyst and Ligand Development

The β-keto ester functionality is a common feature in ligands used in coordination chemistry and catalysis. nih.gov The ability of the two carbonyl groups to chelate to a metal center makes β-keto esters effective ligands for a variety of metal-catalyzed reactions. The synthesis of new ligands derived from 3-(4-nitrophenoxy)-3-oxopropanoate could lead to the development of novel catalysts with unique reactivity or selectivity.

The nitro group can also play a role in the design of ligands and catalysts. It can influence the electronic properties of the ligand, which in turn can affect the catalytic activity of the metal center. researchgate.net There are examples of metal complexes with nitro-containing ligands that exhibit interesting catalytic properties.

While direct applications of 3-(4-nitrophenoxy)-3-oxopropanoate in this area have not been reported, the combination of a versatile ligand scaffold (the β-keto ester) with an electronically-modifying group (the nitroaryl moiety) makes it an intriguing candidate for exploration in the field of catalyst and ligand development.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of activated esters often involves reagents that are hazardous and produce significant waste. britishwaterfilter.com Future research will prioritize the development of greener, more atom-economical methods for producing 3-(4-Nitrophenoxy)-3-oxopropanoate.

Catalytic Innovations : A promising area is the development of novel catalysts for ester synthesis. Recently, chemists have created innovative bimetallic oxide cluster catalysts (RhRuOₓ/C) that demonstrate high efficiency in producing aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct. britishwaterfilter.comlabmanager.com Adapting such catalytic systems for the synthesis of p-nitrophenyl esters from malonic acid and p-nitrophenol could represent a significant leap in sustainable production. labmanager.com

Enzymatic Synthesis : Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. researchgate.net Enzymes like lipases and esterases have been successfully used for ester synthesis in aqueous media, avoiding harsh organic solvents and toxic reagents. researchgate.netmdpi.com Research into identifying or engineering an enzyme that can efficiently catalyze the esterification of malonic acid with p-nitrophenol could lead to a highly sustainable manufacturing process. mdpi.comnih.gov The use of activated esters like p-nitrophenyl acetate (B1210297) is already standard for assaying esterase activity, indicating the enzyme family's compatibility with this class of compounds. nih.govnih.govneb.com

Flow Chemistry : Continuous flow chemistry provides numerous advantages over conventional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govyoutube.com Implementing a flow process for the synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate could significantly reduce reaction times from hours to minutes, minimize solvent consumption, and allow for the safe handling of reactive intermediates. youtube.comseqens.comresearchgate.net This methodology is particularly well-suited for multistep syntheses, potentially allowing for the production and immediate use of the activated ester in a continuous sequence. nih.govyoutube.com

Exploration of Novel Reaction Pathways and Derivatizations

The unique structure of 3-(4-Nitrophenoxy)-3-oxopropanoate, with a highly acidic methylene (B1212753) group flanked by two activated ester functionalities, makes it a prime candidate for exploring new chemical transformations. patsnap.com

Malonic Ester Synthesis 2.0 : The classic malonic ester synthesis is a cornerstone of organic chemistry for preparing substituted acetic acids. patsnap.comyoutube.comlibretexts.org Using the highly activated p-nitrophenyl ester version could enable these reactions under much milder conditions or with a broader range of substrates that are incompatible with traditional methods. libretexts.org

Novel Condensation Reactions : Research has shown that p-nitrophenyl esters can participate in enzyme-catalyzed Claisen condensations to produce novel β-keto acids and other complex molecules, expanding the range of possible products beyond what is achievable with traditional CoA thioesters. nih.govresearchgate.net Exploring the reactivity of 3-(4-Nitrophenoxy)-3-oxopropanoate in similar condensation reactions, both enzymatically and through chemical catalysis, could yield new and valuable chemical structures. nih.govresearchgate.net

Macrocyclization : Activated esters are frequently used in the synthesis of macrocycles, which are important structures in medicinal chemistry and materials science. nih.govacs.org The bifunctional nature of p-nitrophenyl malonate makes it an attractive monomer or linker for synthesizing novel macrocyclic compounds through controlled, stepwise reactions. nih.govacs.org

Derivatization Chemistry : The acidic central carbon of the malonate backbone is ripe for derivatization. nih.gov Research into new C-H activation and functionalization strategies could lead to a wide array of substituted malonates with unique properties and applications. For example, unusual derivatizations have been achieved on similar malonic acids using reagents like pentafluorobenzyl bromide. nih.gov

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, accelerating the discovery and optimization of new reactions and materials.

Mechanism and Reactivity Modeling : Density Functional Theory (DFT) and other molecular modeling techniques can be used to elucidate the reaction mechanisms of 3-(4-Nitrophenoxy)-3-oxopropanoate in detail. acs.org Such studies can predict the transition states and activation energies for various reactions, such as amidation or hydrolysis, providing insights that are difficult to obtain experimentally. acs.orgacs.org This understanding can guide the design of more efficient catalytic systems and reaction conditions.

In Silico Design of Novel Reagents : Computational methods can be employed to design new reagents and catalysts based on the malonate scaffold. nih.govrsc.org By simulating how structural modifications would affect reactivity and selectivity, researchers can prioritize the synthesis of the most promising candidates. rsc.org For instance, malonate-based compounds have been screened in silico as potential drug candidates, demonstrating the power of these predictive tools. nih.gov

Predicting Material Properties : For applications in materials science, computational models can predict the properties of polymers or supramolecular structures derived from 3-(4-Nitrophenoxy)-3-oxopropanoate. This allows for the virtual screening of large libraries of potential materials before committing to their synthesis, saving significant time and resources.

Expansion into New Areas of Material Science and Chemical Biology

The unique reactivity of 3-(4-Nitrophenoxy)-3-oxopropanoate makes it a versatile tool for creating advanced materials and biological probes.

Functional Polymers and Materials : Activated esters are widely used for creating functional polymers and modifying materials. nih.gov A desymmetrization method using activated benzene (B151609) triesters has been developed for the rapid synthesis of multifunctional materials, including supramolecular hydrogelators for tissue engineering applications. nih.gov Applying similar strategies to 3-(4-Nitrophenoxy)-3-oxopropanoate could lead to the development of novel, biodegradable polymers with tunable properties or functional hydrogels for 3D cell culture. nih.gov

Chemical Biology and Bioconjugation : The p-nitrophenyl ester group is a well-known amine-reactive chemical handle used for bioconjugation. The bifunctional nature of this malonate derivative could enable the creation of novel chemical probes or crosslinkers for studying protein interactions. The photolabile nature of the o-nitrobenzyl group, a related structure, is widely used to "cage" biologically active molecules, allowing for their light-triggered release. acs.org Investigating the potential for creating photocleavable linkers from derivatives of 3-(4-Nitrophenoxy)-3-oxopropanoate could open new frontiers in chemical biology.

Drug Discovery and Delivery : Malonate derivatives are found in various biologically active compounds. nih.gov The versatility of the malonic ester synthesis, enhanced by the high reactivity of the p-nitrophenyl ester, could be exploited to build libraries of complex molecules for drug screening. Furthermore, its potential use in creating biodegradable polymers makes it a candidate for developing novel drug delivery systems.

Data Tables

Table 1: Physicochemical Properties of Related Malonate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Colorless liquid |

| Malonic acid | C₃H₄O₄ | 104.06 | White crystalline solid |

| p-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | Pale yellow crystalline solid |

| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | C₁₁H₁₁NO₅ | 237.21 | Powder or liquid |

Table 2: Spectroscopic Data for a Related Compound (Ethyl 3-(3-nitrophenyl)-3-oxopropanoate)

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)N+[O-] |

| InChIKey | DSOJMGUVLXTQSE-UHFFFAOYSA-N |

Source: PubChem CID 104078. acs.org Data is for an isomer to provide an example of spectroscopic identifiers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.